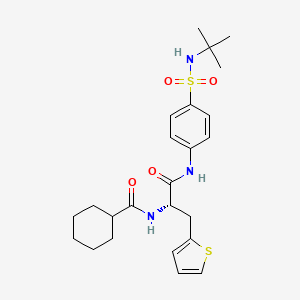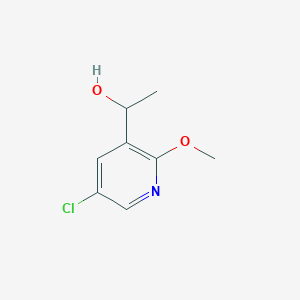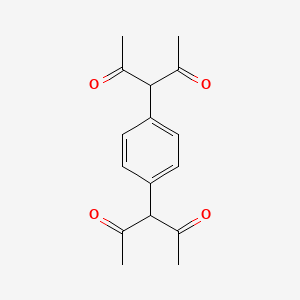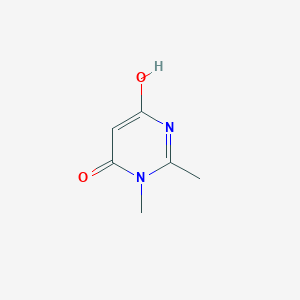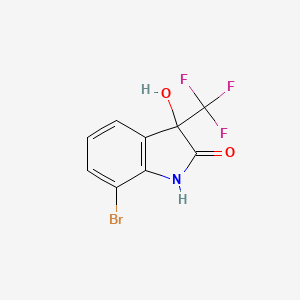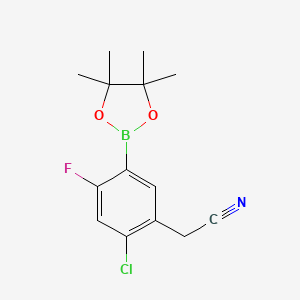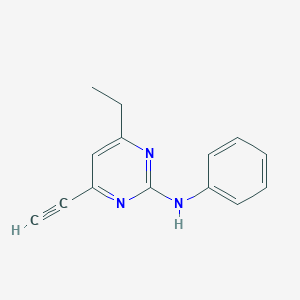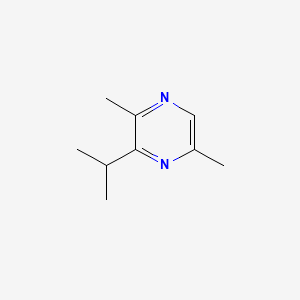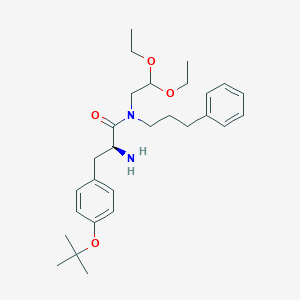![molecular formula C11H16F3NO3S2 B13119069 (2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate is a chemical compound with a unique structure that includes a trifluoromethyl group and a sulfanyl group attached to a propan-2-aminium moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate typically involves the reaction of a suitable amine with a trifluoromethylthiolating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aminium group can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the aminium group can produce the corresponding amine.
科学研究应用
(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or proteins, potentially inhibiting their activity or modifying their function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- (2S)-1-[(trifluoromethyl)sulfanyl]propan-2-amine
- (2S)-1-[(trifluoromethyl)sulfanyl]propan-2-ol
- (2S)-1-[(trifluoromethyl)sulfanyl]propan-2-thiol
Uniqueness
(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate is unique due to its combination of a trifluoromethyl group and a sulfanyl group, which imparts distinct chemical properties. The presence of the aminium group also allows for specific interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C11H16F3NO3S2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
4-methylbenzenesulfonate;[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]azanium |
InChI |
InChI=1S/C7H8O3S.C4H8F3NS/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(8)2-9-4(5,6)7/h2-5H,1H3,(H,8,9,10);3H,2,8H2,1H3/t;3-/m.0/s1 |
InChI 键 |
JCJHZYIJCSXYRI-HVDRVSQOSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[C@@H](CSC(F)(F)F)[NH3+] |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(CSC(F)(F)F)[NH3+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



